molecular formula C8H3F5O3 B1500106 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid CAS No. 1119454-13-5

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Cat. No. B1500106
CAS RN: 1119454-13-5
M. Wt: 242.1 g/mol
InChI Key: XIGZCSAWUPZMGI-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H3F5O3 . It has a molecular weight of 242.1 .


Molecular Structure Analysis

The InChI code for “2,4-Difluoro-3-(trifluoromethoxy)benzoic acid” is 1S/C8H3F5O3/c9-4-2-1-3 (7 (14)15)5 (10)6 (4)16-8 (11,12)13/h1-2H, (H,14,15) . This indicates the presence of a benzoic acid group with fluorine and trifluoromethoxy substituents.


Physical And Chemical Properties Analysis

“2,4-Difluoro-3-(trifluoromethoxy)benzoic acid” is a solid at ambient temperature . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not available in the retrieved data.

Scientific Research Applications

Pharmaceutical Intermediates

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its unique structure, incorporating both difluoro and trifluoromethoxy groups, makes it a valuable precursor in creating more complex molecules with potential therapeutic effects.

Material Science

In material science, this compound can contribute to the development of new materials with enhanced properties. Its fluorinated groups may improve the stability and durability of materials, especially in harsh chemical environments .

Analytical Chemistry

This benzoic acid derivative finds applications in analytical chemistry, where it may serve as a standard or reagent in chromatographic analysis and mass spectrometry. Its distinct chemical signature allows for precise identification and quantification in complex mixtures .

Biochemistry Research

In biochemistry, 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid could be used to study enzyme-substrate interactions, given its structural similarity to certain bioactive molecules. It may act as an inhibitor or modulator in enzymatic assays, helping to elucidate biological pathways .

Environmental Science

The environmental impact of fluorinated organic compounds is a growing area of research. This compound could be used to study the environmental fate of fluorinated pollutants, their breakdown products, and their interaction with natural systems .

Agriculture

While specific applications in agriculture are not directly mentioned in the search results, compounds like 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid could potentially be used in the synthesis of agrochemicals or as a model compound for studying the environmental impact of agricultural chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZCSAWUPZMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661250
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

CAS RN

1119454-13-5
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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